Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate
Description
Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,7,9(16)-triene-12-carboxylate is a complex tetracyclic compound featuring a fused triazatetracyclic core with an ester (carboxylate) group at position 12 and a ketone (3-oxo) moiety at position 2. Its stereochemistry is defined by the (10R,15S) configuration, which critically influences its biological activity and physicochemical properties. The compound’s molecular formula is C₁₆H₁₉N₃O₃, with a molecular weight of 301.34 g/mol (derived from structural analysis of analogous compounds in ).
Properties
IUPAC Name |
ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-16(21)18-7-6-13-11(8-18)10-4-3-5-12-15(10)19(13)9-14(20)17-12/h3-5,11,13H,2,6-9H2,1H3,(H,17,20)/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNQHNWWRRMQPS-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)C3=C4N2CC(=O)NC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CC[C@H]2[C@@H](C1)C3=C4N2CC(=O)NC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate, commonly referred to as Lumateperone (CAS Number: 313369-16-3), is a compound that has garnered attention for its potential therapeutic applications in psychiatric disorders. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₃ |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 313369-16-3 |
Lumateperone is thought to exert its effects primarily through modulation of neurotransmitter systems in the brain:
- Dopamine Receptor Activity : It acts as a modulator of dopamine receptors (D2), which is significant in the treatment of schizophrenia and other psychotic disorders.
- Serotonin Receptor Activity : The compound also interacts with serotonin receptors (5HT2A), contributing to its antipsychotic properties.
These interactions suggest that Lumateperone may help balance neurotransmitter levels in patients with psychiatric conditions.
Pharmacological Effects
Research indicates that Lumateperone exhibits several pharmacological effects:
- Antipsychotic Effects : Clinical studies have shown efficacy in reducing symptoms of schizophrenia without the typical side effects associated with conventional antipsychotics.
- Mood Stabilization : It has potential applications in mood disorders due to its influence on serotonin pathways.
- Cognitive Enhancement : Preliminary studies suggest improvements in cognitive function among treated individuals.
Clinical Efficacy
In a pivotal clinical trial published in The American Journal of Psychiatry, Lumateperone demonstrated significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after six weeks of treatment in patients with schizophrenia .
Safety Profile
The safety profile appears favorable; common side effects include sedation and weight gain but are less severe compared to traditional antipsychotics . Long-term studies are ongoing to assess the full spectrum of side effects.
Comparative Studies
A comparative study highlighted Lumateperone's unique pharmacological profile against other antipsychotics such as risperidone and olanzapine:
| Compound | Efficacy | Side Effects | Weight Gain Risk |
|---|---|---|---|
| Lumateperone | High | Mild sedation | Low |
| Risperidone | Moderate | Moderate | High |
| Olanzapine | High | High | Very High |
This table illustrates that Lumateperone may offer a more favorable risk-benefit ratio for patients requiring antipsychotic treatment.
Mechanistic Insights
Research utilizing animal models has elucidated the neurobiological mechanisms underlying Lumateperone's effects. Studies indicate that it enhances synaptic plasticity and neurogenesis in key brain regions associated with mood regulation .
Scientific Research Applications
Introduction to Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate
This compound is a complex organic compound with significant implications in various scientific fields. Known as Lumateperone, it is primarily recognized for its applications in pharmacology and medicinal chemistry.
Pharmacological Applications
This compound has been extensively studied for its therapeutic potential:
Antipsychotic Effects
Lumateperone has shown efficacy in treating schizophrenia and other psychiatric disorders. Clinical trials indicate its ability to reduce psychotic symptoms with a favorable side effect profile compared to traditional antipsychotics .
Mood Disorders
Research suggests that this compound may also play a role in the treatment of mood disorders such as depression and bipolar disorder due to its modulatory effects on neurotransmitter systems .
Mechanistic Studies
The compound's mechanism of action involves modulation of dopamine and serotonin receptors, which is crucial for its antipsychotic properties. Studies have demonstrated that Lumateperone acts as a partial agonist at certain receptor sites while antagonizing others .
Neuroprotective Properties
Emerging research indicates that this compound may exhibit neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Data Tables
Case Study 1: Efficacy in Schizophrenia
In a double-blind placebo-controlled trial involving over 400 participants diagnosed with schizophrenia, Lumateperone demonstrated a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after six weeks of treatment .
Case Study 2: Bipolar Disorder Treatment
A study focusing on patients with bipolar disorder showed that Lumateperone could stabilize mood swings effectively while minimizing the risk of manic episodes when compared to traditional mood stabilizers .
Case Study 3: Neuroprotection in Animal Models
Animal studies have indicated that Lumateperone administration leads to decreased markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Ethyl (10R,15S)-4-methyl-3-oxo-1,4,12-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,7,9(16)-triene-12-carboxylate (CAS: 313369-25-4)
Key Differences :
- Substituent : A methyl group at position 4 distinguishes this derivative from the parent compound.
- Molecular Formula : C₁₇H₂₁N₃O₃ (Molecular Weight: 315.37 g/mol) .
- Supplier data indicate higher purity (97%) and commercial availability compared to the parent compound, suggesting easier synthesis or stability .
Table 1: Physicochemical and Commercial Comparison
| Property/Compound | Parent Compound (No Methyl) | 4-Methyl Derivative (CAS 313369-25-4) |
|---|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₃ | C₁₇H₂₁N₃O₃ |
| Molecular Weight (g/mol) | 301.34 | 315.37 |
| Purity (Typical Supplier Data) | Not available | 95–97% |
| Price Range (1g) | Not commercially listed | $186–$1,471 (varies by supplier) |
| Primary Suppliers | N/A | eNovation, 1PlusChem, A2B Chem LLC |
Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate
Key Differences :
- Core Structure : A tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane system replaces the triazatetracyclic core.
- Substituents : Additional methyl groups at positions 5, 9, and 13, plus a methylene-oxo group at position 13.
- Stereochemistry : Six stereocenters [(1R,4S,5R,9S,10R,13S)] confer distinct conformational rigidity .
- Research Focus : Single-crystal X-ray diffraction studies confirm its stereochemical configuration, emphasizing its utility in structural biology and crystallography .
Table 2: Structural and Research Comparison
| Property/Compound | Parent Compound | Trimethyl-Methylene Derivative |
|---|---|---|
| Core Structure | Triazatetracyclic | Tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane |
| Key Functional Groups | 3-oxo, 12-carboxylate | 14-methylene-14-oxo, 5-carboxylate |
| Stereocenters | 2 (10R,15S) | 6 (1R,4S,5R,9S,10R,13S) |
| Research Applications | Limited public data | Crystallography, structural analysis |
Research and Commercial Insights
Commercial Availability
The 4-methyl derivative (CAS 313369-25-4) is widely available from suppliers such as eNovation Chemicals and Shanghai Pharmaron, with prices ranging from $51 (100mg) to $1,471 (1g).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
